Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis and analytical chemistry. Its unique structure allows it to function effectively as a phase transfer catalyst and ion-pairing agent, making it valuable in various chemical applications.
The compound is synthesized through established chemical methods involving the reaction of tetra-n-butylammonium compounds with di-tert-butyl phosphate. It is commercially available from various suppliers, including Thermo Scientific and Ambeed, which provide it for research purposes.
Tetra-n-butylammonium di-tert-butylphosphate belongs to the class of quaternary ammonium salts and phosphates. Its systematic name reflects its structure, which includes four n-butyl groups attached to a central nitrogen atom and two tert-butyl groups associated with a phosphate moiety.
The synthesis of tetra-n-butylammonium di-tert-butylphosphate can be achieved through several methods, primarily involving the reaction of tetra-n-butylammonium hydroxide with di-tert-butyl phosphate.
The molecular formula of tetra-n-butylammonium di-tert-butylphosphate is . This indicates a substantial molecular weight of approximately 451.66 g/mol.
CCCC[N+](CCCC)(CCCC)CCCC.OP(O)([O-])=O
.Tetra-n-butylammonium di-tert-butylphosphate participates in various chemical reactions, particularly as an ion-pairing agent in high-performance liquid chromatography (HPLC) and as a catalyst in organic synthesis.
The compound's effectiveness in these reactions is attributed to its ability to stabilize charged species, thereby lowering the activation energy required for reactions involving ionic intermediates.
The mechanism by which tetra-n-butylammonium di-tert-butylphosphate acts as a phase transfer catalyst involves several steps:
Research indicates that utilizing tetra-n-butylammonium di-tert-butylphosphate can significantly enhance yields in reactions involving polar substrates due to its ability to solubilize ionic species in non-polar solvents.
Tetra-n-butylammonium di-tert-butylphosphate has several notable applications:
This compound's versatility makes it an essential tool in both academic research and industrial applications, particularly within the fields of organic chemistry and analytical sciences.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2